molecular formula C22H29N3O3 B2565373 N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-18-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2565373
CAS RN: 892263-18-2
M. Wt: 383.492
InChI Key: VRYSVYJKCOZZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including quinazoline derivatives, are synthesized through a variety of chemical reactions, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions yield a range of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are essential in developing pharmacologically active compounds (Bacchi et al., 2005).

Antibacterial Activities

Quinazoline derivatives containing heterocyclic substituents have been investigated for their antibacterial activities. For instance, studies on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with oxazole substituents have shown significant in vitro potency against Gram-positive organisms, highlighting the potential of quinazoline derivatives in developing new antibacterial agents (Cooper et al., 1990).

Pharmacological Properties

The synthesis of quinazoline derivatives also extends to their evaluation for pharmacological properties, including their roles as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. This application is crucial for developing antitumor agents, with certain quinazoline antifolates showing potential due to their enzyme inhibition capabilities (Marsham et al., 1989).

Antimicrobial and Antineoplastic Properties

Newer quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing good activity against both bacterial and fungal strains. This research suggests the possibility of developing quinazoline-based compounds as broad-spectrum antimicrobial agents. Furthermore, certain derivatives have been studied for their antineoplastic properties, indicating the potential for cancer treatment applications (Patel & Shaikh, 2011).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-2-3-7-14-25-21(27)18-11-10-17(15-19(18)24-22(25)28)20(26)23-13-12-16-8-5-4-6-9-16/h8,10-11,15H,2-7,9,12-14H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYSVYJKCOZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.